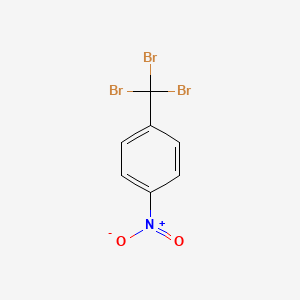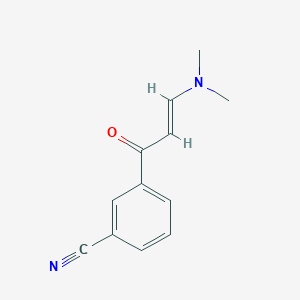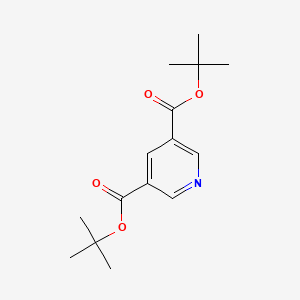![molecular formula C9H13NO2 B3047894 3-[1-羟基-2-(甲基氨基)乙基]苯酚 CAS No. 1477-63-0](/img/structure/B3047894.png)
3-[1-羟基-2-(甲基氨基)乙基]苯酚
描述
“3-[1-Hydroxy-2-(methylamino)ethyl]phenol” is also known as Phenylephrine . It is a sympathomimetic drug, specifically an alpha-1 adrenergic receptor agonist .
Molecular Structure Analysis
The molecular formula of “3-[1-Hydroxy-2-(methylamino)ethyl]phenol” is C9H13NO2 . The molecular weight is 167.21 . The structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The specific chemical reactions involving “3-[1-Hydroxy-2-(methylamino)ethyl]phenol” are not detailed in the search results .Physical And Chemical Properties Analysis
“3-[1-Hydroxy-2-(methylamino)ethyl]phenol” is a solid substance . The SMILES string representation is CNCC@Hc1cccc(O)c1 .科学研究应用
乙烯低聚反应中的催化作用
3-[1-羟基-2-(甲基氨基)乙基]苯酚衍生物在催化领域得到了探索。例如,研究了源自该化合物的镍 (II) 配合物催化乙烯低聚反应的能力。这些配合物显示出以丁烯和己烯为主要产物的潜力,展示出显著的催化活性 (Ngcobo、Ojwach,2017)。
在生物化学和药物化学中的应用
在药物化学中,3-[1-羟基-2-(甲基氨基)乙基]苯酚的衍生物已被用于制造具有潜在生物活性的化合物。例如,该化合物的配合物表现出对癌细胞系的细胞毒性,表明其作为抗癌药物的潜力 (Li、Zhao、Gu、Zhi、Tao,2017)。此外,还研究了一些衍生物的 DNA 结合和切割特性,表明它们可能用于治疗应用。
配位化学和材料科学
在配位化学中,该化合物已被研究其形成各种金属配合物的能力。这些配合物已被分析其结构和磁性,有助于理解配位驱动的自组装过程。例如,对镍 (II) 簇的研究揭示了复杂分子结构的形成,这在材料科学中可能很有用 (Berkessel、Bats、Hüber、Haase、Neumann、Seidel,1995)。
环境和分析化学
在环境和分析化学领域,3-[1-羟基-2-(甲基氨基)乙基]苯酚的衍生物已被合成,以用于防腐蚀。对这些化合物在各种酸性环境中保护金属免受腐蚀的效率进行了测试,显示出有希望的结果。这项研究对关注材料耐用性和防腐蚀的行业具有重要意义 (Djenane、Chafaa、Chafai、Kerkour、Hellal,2019)。
作用机制
安全和危害
属性
IUPAC Name |
3-[1-hydroxy-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONNWYBIRXJNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859037 | |
| Record name | (+/-)-Phenylephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-Hydroxy-2-(methylamino)ethyl]phenol | |
CAS RN |
1477-63-0 | |
| Record name | 3-Hydroxy-α-[(methylamino)methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Phenylephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Phenylephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-3-hydroxy-α-[(methylamino)methyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLEPHRINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH8FKZ05H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of dl-Phenylephrine?
A1: dl-Phenylephrine acts as a selective α1-adrenergic receptor agonist. This means it binds to and activates α1-adrenergic receptors, which are found in various tissues throughout the body, including blood vessels and smooth muscle. Activation of these receptors leads to vasoconstriction, increasing blood pressure, and may also have effects on smooth muscle contraction in other organs.
Q2: How does the potency of dl-Phenylephrine compare to its structural analog, dl-Norphenylephrine, in inhibiting rabbit intestinal motility?
A2: Studies show that dl-Norphenylephrine exhibits approximately half the potency of dl-Phenylephrine in inhibiting isolated rabbit intestine. This suggests that the presence of the methyl group in dl-Phenylephrine's structure plays a role in its interaction with target receptors and subsequent effects on intestinal smooth muscle.
Q3: Has dl-Phenylephrine been identified in any plant extracts, and if so, what biological activities are associated with these extracts?
A3: Yes, dl-Phenylephrine has been identified as a constituent in the leaf, bark, and fruit extracts of Ilex dipyrena Wall. These extracts have demonstrated significant antioxidant and analgesic activities in experimental models. While dl-Phenylephrine might contribute to these effects, further research is needed to confirm its specific role and isolate other potentially bioactive compounds.
Q4: Can you describe a novel synthesis pathway for dl-Phenylephrine hydrochloride?
A4: Research suggests the involvement of an azomethine ylide intermediate in the carbonyl-assisted decarboxylation of sarcosine, ultimately leading to the synthesis of dl-Phenylephrine hydrochloride. This finding highlights a potential alternative route for the compound's synthesis.
Q5: How is dl-Phenylephrine typically quantified in pharmaceutical formulations?
A5: A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous estimation of dl-Phenylephrine hydrochloride alongside other active pharmaceutical ingredients in combined tablet formulations. This method offers a precise and accurate means of quantifying dl-Phenylephrine and ensuring the quality control of pharmaceutical products containing this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3047826.png)



